molecular formula C14H13ClN2O5S B5225948 N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B5225948
M. Wt: 356.8 g/mol
InChI Key: ZGOIVAYPWCHXCN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a nitro group, and a methoxy group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5S/c1-9-3-5-11(8-13(9)17(18)19)23(20,21)16-12-7-10(15)4-6-14(12)22-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOIVAYPWCHXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the nitro and methoxy groups can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and nitrobenzenesulfonamides, such as N-(5-chloro-2-hydroxyphenyl)-acetamide and N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide .

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

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